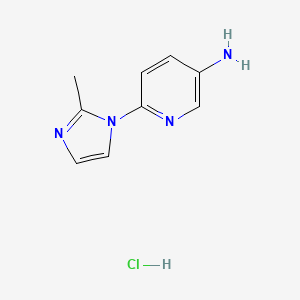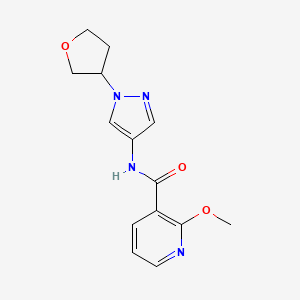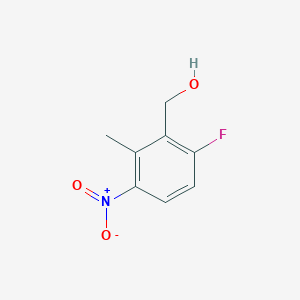
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid is a chemical compound with the following properties:
- CAS Number : 885526-71-6
- Molecular Weight : 212.18 g/mol
- Physical Form : Powder
- Purity : 95%
- Melting Point : 148-149°C
- Storage Temperature : Room temperature (RT)
- Country of Origin : Ukraine (UA)
Molecular Structure Analysis
The molecular structure of 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid consists of a benzodioxin ring with a fluoro substituent at the 6-position and an acetic acid moiety attached at the 8-position. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including esterification, hydrolysis, and nucleophilic substitution. Investigating its reactivity with different reagents and functional groups is essential for understanding its behavior in various contexts.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- Stability : Assess its stability under different conditions (e.g., pH, temperature, light).
- Spectroscopic Data : Obtain NMR, IR, and UV-Vis spectra to characterize its functional groups.
Scientific Research Applications
Synthesis and Biological Activity
Research has shown the synthesis and evaluation of compounds containing the 2,3-dihydro-1,4-benzodioxin subunit, demonstrating significant anti-inflammatory properties. For instance, compounds structurally related to "2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid" have been synthesized and found to exhibit comparable potency to known anti-inflammatory drugs like Ibuprofen in specific assays (Vazquez, Rosell, & Pujol, 1996).
Diuretic Activity
Further studies have investigated the diuretic activity of compounds with structural similarities, revealing the specific structural requirements necessary for effective diuretic action in animal models. This includes research on [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids and their potential development for medical applications (Shutske et al., 1982).
Fluorophore Development
On the chemical front, research into monofluorinated small molecules, including those related to the query compound, has contributed to advancements in materials science, particularly in the development of novel fluorophores. These fluorophores exhibit unique fluorescence features and have potential applications in bioimaging and molecular probes (Burns & Hagaman, 1993).
Chemokine Receptor Antagonism
In pharmacology, compounds with the specified fluorine substitution have been identified as potent antagonists of specific chemokine receptors, such as CRTh2, which plays a crucial role in inflammatory processes. This has led to the development of novel therapeutic candidates for conditions like asthma and allergic rhinitis (Fretz et al., 2013).
Safety And Hazards
- Hazard Statements : Warning labels include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).
- Precautionary Measures : Follow safety protocols when handling this compound, including proper protective equipment and ventilation.
Future Directions
Research avenues for 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid :
- Investigate its biological activity (e.g., antimicrobial, anticancer, anti-inflammatory).
- Explore potential applications in drug development or material science.
- Collaborate with computational chemists for predictive modeling.
Remember that this analysis is based on available information, and further research is crucial for a deeper understanding of this compound’s properties and potential applications12.
properties
IUPAC Name |
2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c11-8-1-6(3-9(12)13)10-7(2-8)4-14-5-15-10/h1-2H,3-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMRQOAUOJOYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CC(=O)O)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

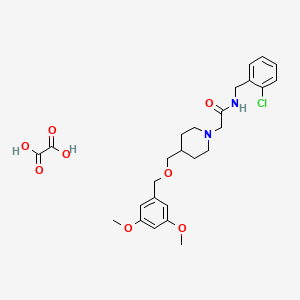
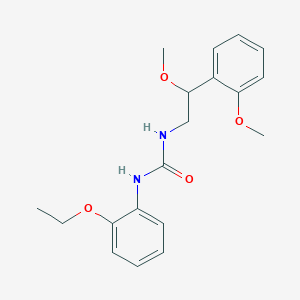
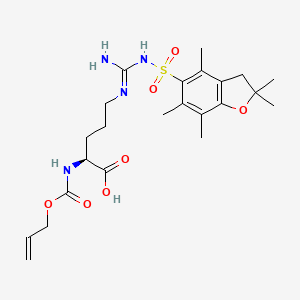
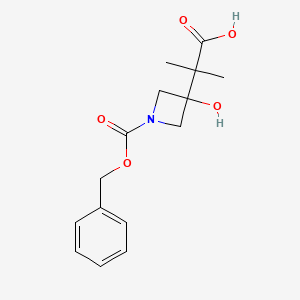

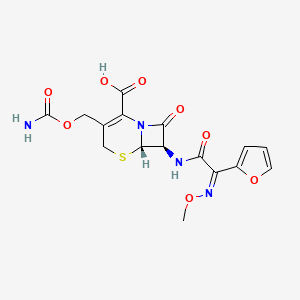


![9-Chloro-2-(furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2917621.png)
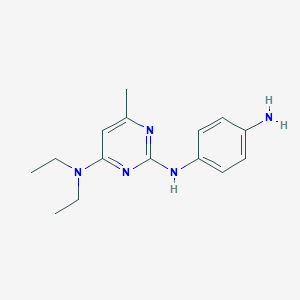
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2917625.png)
